3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
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Overview
Description
3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic compound that belongs to the class of benzotriazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a prop-2-yn-1-yl group and a benzotriazinone moiety
Preparation Methods
The synthesis of 3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable alkylating agent, such as prop-2-yn-1-yl bromide, under basic conditions.
Introduction of the Benzotriazinone Moiety: The piperazine intermediate is then reacted with a benzotriazinone precursor, such as 3,4-dihydro-1,2,3-benzotriazin-4-one, under appropriate conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or benzotriazinone moiety is substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one can be compared with other benzotriazine derivatives, such as:
3-{[4-(Methyl)piperazin-1-yl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one: This compound has a similar structure but with a methyl group instead of a prop-2-yn-1-yl group.
3-{[4-(Ethyl)piperazin-1-yl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one: This derivative has an ethyl group in place of the prop-2-yn-1-yl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-2-7-18-8-10-19(11-9-18)12-20-15(21)13-5-3-4-6-14(13)16-17-20/h1,3-6H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUACFBWFJGVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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